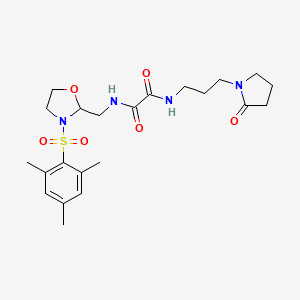

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other chemicals.Applications De Recherche Scientifique

Chemical Synthesis and Modifications N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, as part of the oxazolidinone class, finds its significance in chemical synthesis and modifications. Oxazolidinones are crucial for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, offering a path to diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022). This chemical flexibility extends to the synthesis of nonstabilized azomethine ylides via decarboxylative condensation, leveraging oxazolidinone intermediates for the formation of various heterocyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Antibacterial Activity The oxazolidinone structure is instrumental in the development of novel antibacterial agents. Its unique mechanism of inhibiting bacterial protein synthesis positions it as a valuable tool against resistant bacterial strains. U-100592 and U-100766, oxazolidinone analogs, have demonstrated significant in vitro activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without rapid resistance development (Zurenko et al., 1996). This antimicrobial potential extends to newer oxazolidinones like MRX-I, showing high activity against Gram-positive pathogens with reduced adverse effects (Gordeev & Yuan, 2014).

Mechanism of Action in Bacterial Protein Synthesis Oxazolidinones, including linezolid, inhibit the initiation of protein synthesis in bacteria. They prevent the formation of the initiation complex by obstructing the binding of N-formylmethionyl-tRNA to the ribosome, a critical step for bacterial protein synthesis. This action is pivotal in combating multidrug-resistant bacteria, underscoring the therapeutic potential of oxazolidinones in addressing antibiotic resistance (Swaney, Aoki, Ganoza, & Shinabarger, 1998).

Pharmacological Modifications for Selective Inhibition Research into oxazolidinones has also focused on enhancing their selectivity and reducing undesirable effects. For instance, modifications to the oxazolidinone structure can transform reversible inhibitors into irreversible inhibitors of monoamine oxidase B, indicating the versatility of these compounds in drug development (Ding & Silverman, 1993).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.

Please consult with a qualified professional or refer to relevant academic resources for detailed information.

Propriétés

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6S/c1-15-12-16(2)20(17(3)13-15)33(30,31)26-10-11-32-19(26)14-24-22(29)21(28)23-7-5-9-25-8-4-6-18(25)27/h12-13,19H,4-11,14H2,1-3H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYSRBXTBJGWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)

![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)